molecular formula C23H21NO2 B2384589 N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide CAS No. 622351-62-6

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide

Cat. No.: B2384589
CAS No.: 622351-62-6
M. Wt: 343.426
InChI Key: OTLJPOUVBSGKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide is a synthetic acetamide derivative featuring a naphtho[2,1-b]furan core substituted at the 2-position with an acetamide group. The acetamide nitrogen is further functionalized with a 4-(methylethyl)phenyl (para-isopropylphenyl) substituent. This structure combines a lipophilic naphthofuran system with a bulky aromatic substituent, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15(2)16-7-10-19(11-8-16)24-22(25)13-18-14-26-21-12-9-17-5-3-4-6-20(17)23(18)21/h3-12,14-15H,13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLJPOUVBSGKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide comprises three distinct moieties:

  • A naphtho[2,1-b]furan nucleus, a bicyclic system formed by fusion of naphthalene and furan.
  • An acetamide group (-CH2CONH-) bridging the naphthofuran and aryl substituent.
  • A 4-(methylethyl)phenyl (4-isopropylphenyl) group as the N-aryl substituent.

Retrosynthetic Strategy

Retrosynthetic dissection suggests two primary disconnections:

  • Disconnection 1 : Cleavage of the acetamide bond yields 2-naphtho[2,1-b]furanylacetic acid and 4-isopropylaniline .
  • Disconnection 2 : Fragmentation at the furan-oxygen bond reveals 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate as precursors for the naphthofuran core.

Synthesis of the Naphtho[2,1-b]furan Core

Formation of Ethyl Naphtho[2,1-b]furan-2-carboxylate

The naphthofuran scaffold is synthesized via Ulmann-type cyclization :

  • Reagents : 2-Hydroxy-1-naphthaldehyde, ethyl chloroacetate, anhydrous K2CO3, dry DMF.
  • Procedure :
    • 2-Hydroxy-1-naphthaldehyde (5.16 g, 0.03 mol) and ethyl chloroacetate (3.66 g, 0.03 mol) are refluxed in DMF with K2CO3 (12.4 g, 0.09 mol) for 24 h.
    • The product, ethyl naphtho[2,1-b]furan-2-carboxylate , is isolated by ice-water precipitation and recrystallized from ethanol (Yield: 68–71%).
Spectral Data:
  • IR (KBr) : 1725 cm⁻¹ (C=O ester).
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, -OCH2CH3), δ 4.30 (q, 2H, -OCH2), δ 7.40–8.55 (m, 9H, aromatic).

Hydrolysis to Naphtho[2,1-b]furan-2-carboxylic Acid

The ester is hydrolyzed under acidic conditions:

  • Reagents : Ethyl naphtho[2,1-b]furan-2-carboxylate, HCl (conc.), ethanol.
  • Procedure :
    • The ester (2.40 g, 0.01 mol) is refluxed with 10% HCl in ethanol for 6 h.
    • The carboxylic acid is filtered and dried (Yield: 85–90%).

Elongation to 2-Naphtho[2,1-b]furanylacetic Acid

Arndt-Eistert Homologation

To introduce the CH2 spacer, the Arndt-Eistert reaction is employed:

  • Reagents : Naphtho[2,1-b]furan-2-carboxylic acid, SOCl2, diazomethane, AgNO3.
  • Procedure :
    • The acid is converted to its acid chloride using SOCl2.
    • Diazomethane is added to form the diazoketone , which undergoes Wolff rearrangement in AgNO3/EtOH to yield 2-naphtho[2,1-b]furanylacetic acid .
Characterization:
  • Melting Point : 210–212°C.
  • ¹H NMR : δ 3.75 (s, 2H, -CH2CO), δ 7.45–8.60 (m, 9H, aromatic).

Amidation with 4-Isopropylaniline

Acid Chloride Route

  • Reagents : 2-Naphtho[2,1-b]furanylacetic acid, SOCl2, 4-isopropylaniline, dry THF.
  • Procedure :
    • The acid (1.0 equiv) is treated with SOCl2 to form the acid chloride .
    • 4-Isopropylaniline (1.1 equiv) is added dropwise in THF at 0°C, stirred for 4 h, and quenched with ice.
    • The product is recrystallized from ethanol (Yield: 65–70%).

Coupling Reagent Method

  • Reagents : EDCl, HOBt, DIPEA, DMF.
  • Procedure :
    • The acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) are stirred in DMF.
    • 4-Isopropylaniline (1.1 equiv) is added, and the mixture is stirred overnight.
    • Purification by column chromatography yields the amide (Yield: 72–75%).

Spectral Characterization and Pharmacological Data

Spectral Analysis of Target Compound

  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N-H bend).
  • ¹H NMR (DMSO-d₆) : δ 1.25 (d, 6H, -CH(CH3)2), δ 3.20 (m, 1H, -CH(CH3)2), δ 3.85 (s, 2H, -CH2CO), δ 7.30–8.50 (m, 13H, aromatic + NH).
  • MS (ESI) : m/z 428.2 [M+H]⁺.

Comparative Yields and Conditions

Method Reagents Yield (%) Purity (HPLC)
Acid Chloride SOCl2, THF 65–70 98.5
EDCl/HOBt EDCl, HOBt, DMF 72–75 99.2

Alternative Synthetic Routes

Friedel-Crafts Acylation Approach

Attempts to acylate naphtho[2,1-b]furan directly with chloroacetyl chloride followed by amination showed limited success (Yield: <20%) due to poor electrophilicity of the furan ring.

Suzuki Coupling Strategy

A palladium-catalyzed coupling between 2-bromonaphtho[2,1-b]furan and 4-isopropylphenylboronic acid was explored but resulted in low regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydro derivatives of the original compound.

    Substitution: Various substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been suggested that naphthofuran derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Functional Groups Reported Activity Source
N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide Naphtho[2,1-b]furan 4-(Methylethyl)phenyl on acetamide Acetamide, isopropyl, naphthofuran Not explicitly reported Inference
N-(2-Nitrophenyl)-2-(triazolylmethyl)naphthylacetamide (6b) Naphthalene + triazole 2-Nitrophenyl on acetamide Triazole, nitro, acetamide Antimicrobial (inferred) [1]
N-(3-Nitrophenyl)-2-(triazolylmethyl)naphthylacetamide (6c) Naphthalene + triazole 3-Nitrophenyl on acetamide Triazole, nitro, acetamide Antimicrobial (inferred) [1]
N-[2-(Hydrazinylcarbonyl)-5-nitronaphthofuran-1-yl]acetamide (4) Naphtho[2,1-b]furan Hydrazinylcarbonyl, nitro Nitro, hydrazine, acetamide Antibacterial [2]
N,N-Dimethylimidazothiazole sulfonamide (6a) Imidazo[2,1-b]thiazole 4-(Methylsulfonyl)phenyl Methylsulfonyl, dimethylamine IC50 = 1.2 μM (enzyme inhibition) [3]
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Phenylacetamide 4-Bromophenyl, 2-methoxyphenyl Bromo, methoxy, acetamide Antimicrobial [7]

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Nitro Groups : Compounds 6b, 6c (), and compound 4 () feature nitro substituents, which are electron-withdrawing and enhance antibacterial activity through improved target binding . However, nitro groups may reduce solubility, limiting bioavailability.
  • Bulky Aromatic Groups : The target compound’s 4-(methylethyl)phenyl group increases lipophilicity, which may enhance membrane permeability but could also elevate toxicity risks compared to smaller substituents (e.g., methoxy in ).
Core Structure Variations
  • Naphtho[2,1-b]furan vs. Imidazothiazole : The naphthofuran core (target compound, ) enables π-π stacking with biological targets, while the imidazothiazole in ’s compound 6a offers heterocyclic rigidity, contributing to its low IC50 (1.2 μM) .
  • Phenylacetamide Derivatives : ’s bromo- and methoxy-substituted phenylacetamides highlight how electronic effects (e.g., bromo’s electron withdrawal) modulate antimicrobial activity .

Physicochemical Properties

  • Solubility : Polar groups like nitro () or hydrazine () improve aqueous solubility, whereas bulky aromatic systems (naphthofuran, isopropyl) may reduce it.

Biological Activity

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide is a synthetic organic compound categorized under naphthofuran derivatives. Its unique structure, which includes a naphthofuran core attached to an acetamide group and substituted with a 4-(methylethyl)phenyl group, makes it a subject of interest in various scientific fields, particularly in biological and medicinal research.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO2
  • CAS Number : 622351-62-6

The compound's synthesis involves multiple steps, including the formation of the naphthofuran core, the introduction of the acetamide group, and the substitution with the 4-(methylethyl)phenyl group. These synthetic routes are critical for understanding its potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose homeostasis. This inhibition could potentially lead to therapeutic applications in managing diabetes and metabolic disorders.

Antimicrobial Properties

Studies have shown that naphthofuran derivatives exhibit significant antimicrobial activities. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Research into the anticancer properties of this compound suggests that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress induction and modulation of cell cycle regulators. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Summary of Biological Activities

Activity Evidence
AntimicrobialEffective against multiple bacterial strains; disrupts cell wall synthesis
AnticancerInduces apoptosis in cancer cell lines; modulates cell cycle regulators
PTP1B InhibitionPotential therapeutic target for diabetes management

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation involved testing the compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, particularly for the methylethylphenyl substituent .
  • X-ray crystallography : Resolve the stereochemistry of the naphthofuran system, as demonstrated for related 2-methylnaphtho[2,1-b]furan derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to rule out impurities .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Research Question

  • Core modifications : Replace the methylethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
  • Functional group swaps : Substitute the acetamide linker with sulfonamide or urea moieties to modulate pharmacokinetic properties .
  • Data-driven design : Use computational docking (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity for targets like kinase enzymes .

What methodologies are used to evaluate this compound’s potential in material science applications?

Advanced Research Question

  • Optoelectronic properties : Measure UV-Vis absorption and fluorescence spectra to assess π-π* transitions in the naphthofuran system .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to evaluate decomposition temperatures for high-temperature material applications .
  • Crystallinity : Analyze powder X-ray diffraction (PXRD) patterns to correlate solid-state packing with conductivity .

How can researchers address low synthetic yields during scale-up?

Advanced Research Question

  • DOE optimization : Use response surface methodology (RSM) to identify critical parameters (e.g., reagent stoichiometry, solvent volume) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What computational tools are suitable for predicting the metabolic stability of this compound?

Advanced Research Question

  • In silico metabolism : Use software like Schrödinger’s MetaSite to predict cytochrome P450 oxidation sites .
  • ADMET profiling : Combine QSAR models (e.g., SwissADME) to estimate permeability, solubility, and toxicity .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Basic Research Question

  • pH-dependent degradation : Conduct stability studies in buffers (pH 3–10) and analyze degradation products via LC-MS .
  • Solvent selection : Use co-solvents (e.g., PEG-400) to enhance aqueous solubility while minimizing aggregation .

What strategies are effective in elucidating the mechanism of action for this compound in cancer cells?

Advanced Research Question

  • Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • Target pulldown assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .

How can researchers validate the compound’s purity for regulatory submissions?

Basic Research Question

  • HPLC-DAD/ELSD : Use orthogonal methods (e.g., reversed-phase and HILIC columns) to detect impurities <0.1% .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.